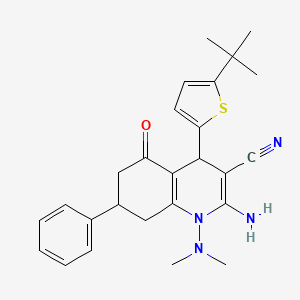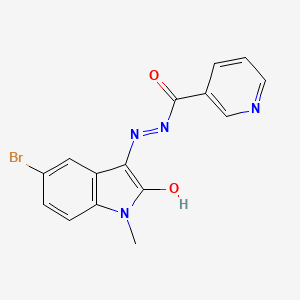
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine (BZP) is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and was initially used as an insecticide. However, it was later found to have psychoactive properties and was used as a recreational drug. BZP has been banned in many countries due to its potential for abuse and adverse health effects. Despite this, BZP has been the subject of scientific research due to its unique chemical structure and potential applications in medicine.
作用机制
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine acts as a serotonin receptor agonist, meaning that it activates serotonin receptors in the brain. It has a high affinity for the 5-HT2A and 5-HT2B receptors, which are involved in the regulation of mood, behavior, and cognition. This compound also has some affinity for the dopamine and norepinephrine receptors, which are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. This compound has also been found to increase heart rate, blood pressure, and body temperature, which can be potentially dangerous.
实验室实验的优点和局限性
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It also has a unique chemical structure and can be used to investigate the effects of serotonin receptor activation. However, this compound has limitations as a research tool. It has been banned in many countries and is classified as a controlled substance. This makes it difficult to obtain and limits its potential for use in clinical research.
未来方向
There are several potential future directions for research on 1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine. One area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential for use in humans. Another area of interest is its effects on memory and cognition. This compound has been shown to enhance memory and cognitive performance in animal studies, and further research is needed to determine its potential for use as a cognitive enhancer. Finally, this compound could be used as a tool to investigate the role of serotonin receptors in the regulation of mood, behavior, and cognition.
合成方法
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine can be synthesized by the reaction of piperazine with benzoyl chloride and 2-methoxyphenylpiperazine. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization or column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学研究应用
1-(1-benzoyl-3-piperidinyl)-4-(2-methoxyphenyl)piperazine has been the subject of scientific research due to its potential applications in medicine. It has been found to have an affinity for serotonin receptors, which are involved in the regulation of mood and behavior. This compound has been studied for its potential use in the treatment of depression and anxiety disorders. It has also been investigated for its potential as a cognitive enhancer and for its effects on memory.
属性
IUPAC Name |
[3-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-28-22-12-6-5-11-21(22)25-16-14-24(15-17-25)20-10-7-13-26(18-20)23(27)19-8-3-2-4-9-19/h2-6,8-9,11-12,20H,7,10,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTKPSMCTZWVFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCN(C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-1-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5969051.png)
![N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-N-(tetrahydro-3-furanyl)-2-pyridinamine](/img/structure/B5969053.png)
![1-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5969062.png)

![2-[5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5969070.png)


![1-[6-(1-naphthyloxy)hexyl]-1H-imidazole](/img/structure/B5969098.png)
![7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5969100.png)
![methyl 2-{[N-(3-chloro-4-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5969106.png)
![N-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5969107.png)
![N-(3-chlorobenzyl)-3-{5-[methoxy(phenyl)methyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5969109.png)
![2-(4-nitrophenyl)-5-phenyl-3H-naphtho[2,3-e][1,2,4]triazepine](/img/structure/B5969110.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}nicotinamide](/img/structure/B5969113.png)
